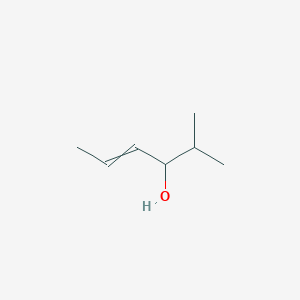

2-Methyl-4-hexen-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

4798-60-1 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

2-methylhex-4-en-3-ol |

InChI |

InChI=1S/C7H14O/c1-4-5-7(8)6(2)3/h4-8H,1-3H3 |

InChI Key |

WFRYPJOHULJNDS-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C(C)C)O |

Origin of Product |

United States |

Structural and Stereochemical Considerations in 2 Methyl 4 Hexen 3 Ol Research

The molecular formula of 2-methyl-4-hexen-3-ol is C7H14O, and its structure consists of a six-carbon chain with a methyl group at the second carbon, a hydroxyl group at the third, and a double bond between the fourth and fifth carbons. nist.govnist.gov This arrangement gives rise to several important structural and stereochemical features.

The presence of a chiral center at the carbon atom bonded to the hydroxyl group (C3) and a double bond capable of geometric isomerism (E/Z) means that this compound can exist as four distinct stereoisomers. brainly.com These are the (3R, 4E), (3S, 4E), (3R, 4Z), and (3S, 4Z) isomers. The specific stereochemistry of the molecule can significantly influence its physical properties and biological activity. For instance, in the related compound 4-hexen-3-ol, the Z-isomer with R-configuration at the chiral center has a specific three-dimensional arrangement of its constituent groups. brainly.com

The molecule's structure contains one hydrogen bond donor (the hydroxyl group) and one hydrogen bond acceptor (the oxygen atom), which influences its intermolecular interactions and physical properties like boiling point and solubility. lookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 114.104465066 Da |

| Complexity | 74.5 |

Data sourced from PubChem and LookChem. lookchem.comnih.gov

Significance of Unsaturated Secondary Alcohols in Organic Chemistry

Unsaturated secondary alcohols, such as 2-methyl-4-hexen-3-ol, are a significant class of organic compounds. chemicals.co.uk An alcohol is an organic compound containing at least one hydroxyl (-OH) group attached to a saturated carbon atom. wikipedia.org They are classified as primary, secondary, or tertiary based on the number of carbon atoms bonded to the carbon bearing the hydroxyl group. libretexts.org Secondary alcohols have two carbon atoms attached to the hydroxyl-bearing carbon. libretexts.org

The presence of both a hydroxyl group and a double bond provides multiple reactive sites within the same molecule. The hydroxyl group can undergo oxidation to form ketones, while the double bond can participate in addition reactions. wikipedia.orgksu.edu.sa This dual reactivity makes them valuable intermediates in the synthesis of more complex molecules. For example, the oxidation of secondary alcohols typically yields ketones. wikipedia.org

The position of the hydroxyl group relative to the double bond is also crucial. In allylic alcohols, where the hydroxyl group is on a carbon adjacent to the double bond, unique reactivity patterns emerge due to the electronic interplay between the two functional groups. sips.org.in This can influence the acidity of the alcohol and the regioselectivity of reactions.

Overview of Academic Research Trajectories for 2 Methyl 4 Hexen 3 Ol

Classical Organic Synthesis Approaches

Traditional methods for the synthesis of this compound often result in racemic or diastereomeric mixtures. These approaches, however, remain fundamental in synthetic organic chemistry.

Reduction Strategies from Carbonyl Precursors

The reduction of α,β-unsaturated ketones, or enones, is a common strategy for the synthesis of allylic alcohols. For this compound, the corresponding precursor would be 2-methyl-4-hexen-3-one. The reduction of this enone can be achieved using various reducing agents.

For instance, the reduction of (E)-2-methyl-1-phenylpent-1-en-3-one with baker's yeast has been shown to produce the corresponding saturated ketone, highlighting the potential for bioreduction in modifying such structures. researchgate.netresearchgate.net While this example doesn't directly yield the unsaturated alcohol, it demonstrates the utility of enzymatic reductions on similar substrates. researchgate.netresearchgate.net The choice of reducing agent is crucial in determining the outcome, as some reagents may lead to the reduction of both the double bond and the carbonyl group.

Alkene Hydration and Related Methodologies

The hydration of an alkene is a fundamental reaction to introduce a hydroxyl group. In the context of synthesizing this compound, one could envision starting from an appropriate diene. However, controlling the regioselectivity of water addition to a non-symmetrical diene can be challenging.

Acid-catalyzed hydration of an alkene, such as 2-methyl-3-hexene, would likely result in a mixture of products due to the formation of carbocation intermediates. libretexts.orgvaia.com A more controlled approach involves hydroboration-oxidation, which typically results in anti-Markovnikov addition of water across the double bond. libretexts.org For example, the hydroboration-oxidation of 3-methyl-3-hexene would be expected to yield 3-methyl-3-hexanol, demonstrating the regioselectivity of this method. libretexts.org While not a direct synthesis of this compound, these principles are applicable to the synthesis of alcohols from alkenes.

Grignard Reagent-Mediated Syntheses

The Grignard reaction is a powerful tool for carbon-carbon bond formation and the synthesis of alcohols. The synthesis of this compound can be readily achieved by the reaction of a propenyl Grignard reagent with isobutyraldehyde, or alternatively, by reacting an isopropyl Grignard reagent with crotonaldehyde. lookchem.comblogspot.comyoutube.com

A specific example is the reaction of isopropylmagnesium bromide with crotonaldehyde, which yields this compound. lookchem.com This method is straightforward and provides a direct route to the target molecule. The reaction of ethylmagnesium bromide with 5,5,5-trichloro-3-penten-2-one initially yields 6,6,6-trichloro-3-methyl-4-hexen-3-ol, which can then undergo allylic rearrangement. oup.com

| Reactant 1 | Reactant 2 | Product |

| Isopropylmagnesium bromide | Crotonaldehyde | This compound |

| Ethylmagnesium bromide | 5,5,5-Trichloro-3-penten-2-one | 6,6,6-Trichloro-3-methyl-4-hexen-3-ol |

Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective methods for the synthesis of individual stereoisomers of this compound is of significant interest.

Asymmetric Catalysis in Stereoisomer Production

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. The asymmetric reduction of the precursor enone, (E)-2-methyl-4-hexen-3-one, is a viable strategy. mpg.de While specific catalytic systems for this exact transformation are not extensively detailed in the provided context, the general principle of using chiral catalysts for enone reduction is well-established. researchgate.net For instance, the use of Old Yellow Enzymes has been explored for the enantioselective reduction of α-alkyl-β-arylenones, which are structurally related to the precursor of this compound. researchgate.net

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed.

One approach involves the use of chiral boronates. For example, the reaction of (Z)-2-butenyl potassium with a chiral boronic ester, followed by reaction with an aldehyde, can produce homoallylic alcohols with high diastereoselectivity. epfl.ch This strategy could be adapted for the synthesis of specific stereoisomers of this compound.

Another documented method involves the reduction of chiral alkynones. Chiral (R)-(-)-Z-4-hexen-3-ol has been prepared by the reduction of the corresponding alkynone with an alpine-borane reagent, followed by reduction of the alkyne to a Z-alkene using Lindlar's catalyst. luc.edu

| Precursor | Reagent/Catalyst | Product | Stereoselectivity |

| Corresponding alkynone | Alpine-borane, then Lindlar's catalyst | (R)-(-)-Z-4-hexen-3-ol | High |

| (Z)-2-butenyl potassium / Chiral boronic ester | Propanal | erythro-4-methyl-5-hexene-3-ol | 96:4 erythro:threo |

Retrosynthetic Analysis and Precursor Development for this compound

Synthesis of Advanced Precursors

The stereocontrolled synthesis of this compound isomers is critically dependent on the generation of advanced, stereochemically defined precursors. These precursors are key intermediates designed to install the requisite chirality at the C2 and C3 positions. Methodologies for their synthesis often leverage powerful asymmetric reactions, including substrate-controlled and reagent-controlled strategies. The primary goal is to construct a carbon skeleton that already contains the necessary stereochemical information, which can then be carried forward to the final target molecule.

Two exemplary strategies for generating such advanced precursors are asymmetric crotylation reactions and asymmetric aldol (B89426) additions. These methods provide reliable access to chiral homoallylic alcohols and β-hydroxy carbonyl compounds, respectively, which serve as direct precursors to the various stereoisomers of this compound.

Asymmetric Crotylation for Homoallylic Alcohol Precursors

One of the most elegant and versatile methods for establishing the C2 and C3 stereocenters simultaneously is the asymmetric crotylation of 2-methylpropanal. In this approach, the "advanced precursor" is effectively the chiral crotylborane reagent itself, which is typically generated in situ. The reaction's stereochemical outcome is highly predictable and controllable based on the geometry of the crotylmetal reagent (E or Z) and the chirality of the auxiliary ligand attached to the metal, typically boron.

The foundational work in this area demonstrated that (Z)-crotylboronates react with aldehydes to afford syn-homoallylic alcohols, while (E)-crotylboronates yield the corresponding anti-homoallylic alcohols. This predictability is explained by the Zimmerman-Traxler chair-like transition state model, where the aldehyde's R-group occupies an equatorial position to minimize steric hindrance.

By selecting a chiral boronate, such as those derived from diisopropyl tartrate (DIPT) or other C₂-symmetric diols, the reaction can be rendered highly enantioselective. For the synthesis of precursors to this compound, 2-methylpropanal is the aldehyde of choice. The combination of (E)- or (Z)-crotylboranes with (+)-DIPT or (-)-DIPT allows for the selective synthesis of all four possible stereoisomers of the target compound.

For instance, the reaction of 2-methylpropanal with a (Z)-crotylboronate derived from (+)-DIPT selectively forms the (3R,2S)-configured homoallylic alcohol precursor. Conversely, using a (Z)-crotylboronate with (-)-DIPT yields the (3S,2R)-enantiomer. The diastereomeric anti-products are accessed in a similar fashion using (E)-crotylboronates.

The results of these reagent-controlled syntheses are summarized below. The products shown are the immediate homoallylic alcohol precursors, which are isomeric with this compound.

Table 1: Stereoselective Synthesis of this compound Precursors via Asymmetric Crotylation

| Aldehyde Substrate | Chiral Crotylborane Reagent | Resulting Precursor Stereochemistry | Typical Diastereomeric Ratio (d.r.) | Typical Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| 2-Methylpropanal | (Z)-Crotylboronate + (+)-DIPT | (3R,2S) - syn | >98:2 | >95% |

| 2-Methylpropanal | (Z)-Crotylboronate + (-)-DIPT | (3S,2R) - syn | >98:2 | >95% |

| 2-Methylpropanal | (E)-Crotylboronate + (+)-DIPT | (3S,2S) - anti | >95:5 | >90% |

| 2-Methylpropanal | (E)-Crotylboronate + (-)-DIPT | (3R,2R) - anti | >95:5 | >90% |

Asymmetric Aldol Addition for β-Hydroxy Carbonyl Precursors

An alternative strategy involves the synthesis of a chiral β-hydroxy ketone or ester precursor via an asymmetric aldol reaction. This precursor can subsequently be converted to this compound through reduction of the carbonyl and olefination. This method decouples the formation of the C2-C3 and C3-C4 bonds.

A common approach is the reaction of a chiral enolate or its equivalent with propanal. For example, a chiral N-acyl oxazolidinone, such as N-propionyl oxazolidinone, can be deprotonated to form a stereochemically defined (Z)-enolate. The subsequent reaction with propanal proceeds through a closed, chair-like transition state to give a syn-aldol adduct with high diastereoselectivity. The chirality of the oxazolidinone auxiliary directs the facial selectivity of the aldehyde attack, leading to high enantioselectivity.

The resulting aldol adduct is a highly valuable and stable crystalline precursor. The C3-hydroxyl and C2-methyl stereocenters are set with high fidelity. This precursor can then be advanced toward the target molecule. For example, reductive removal of the chiral auxiliary would yield a β-hydroxy aldehyde, which can then undergo a Wittig reaction with an appropriate phosphorane (e.g., ethylidenetriphenylphosphorane) to install the C4-C5 double bond, followed by Grignard addition of a methyl group to the aldehyde to form the C2 stereocenter, if not already present. A more direct route from the N-acyl oxazolidinone adduct involves its conversion to a Weinreb amide, followed by reaction with methylmagnesium bromide to give a β-hydroxy ketone. This ketone is the direct precursor that can be stereoselectively reduced to access the desired C3-ol stereoisomer.

The table below summarizes the synthesis of a key β-hydroxy carbonyl precursor using this methodology.

Table 2: Synthesis of a β-Hydroxy Precursor via Chiral Auxiliary-Mediated Aldol Reaction

| Enolate Source | Aldehyde | Key Reagents | Resulting Precursor (Adduct) | Typical Diastereoselectivity |

|---|---|---|---|---|

| (S)-4-benzyl-2-oxazolidinone derived N-propionyl imide | Propanal | 1. Bu₂BOTf 2. DIPEA | (2S,3R)-3-hydroxy-2-methyl-1-((S)-4-benzyl-2-oxazolidinon-3-yl)pentan-1-one | >99:1 (syn:anti) |

| (R)-4-benzyl-2-oxazolidinone derived N-propionyl imide | Propanal | 1. Bu₂BOTf 2. DIPEA | (2R,3S)-3-hydroxy-2-methyl-1-((R)-4-benzyl-2-oxazolidinon-3-yl)pentan-1-one | >99:1 (syn:anti) |

These methods highlight how the synthesis of advanced, stereochemically rich precursors is a cornerstone of modern organic synthesis, enabling efficient and selective access to complex targets like the individual stereoisomers of this compound.

Studies of Reaction Pathways and Transition States

The reactivity of this compound is centered around the electrophilic nature of the alkene moiety and the nucleophilic character of the hydroxyl group. These sites allow for a variety of transformations, including additions, substitutions, and rearrangements.

The π-electrons of the carbon-carbon double bond in this compound make it susceptible to attack by electrophiles. These reactions typically proceed through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org

In the case of adding a hydrohalic acid like HBr, the initial step is the protonation of the double bond. According to Markovnikov's rule, the proton adds to the less substituted carbon (C5) to form the more stable secondary carbocation at C4. libretexts.org The subsequent attack by the bromide nucleophile on this carbocation yields the final product. The presence of the hydroxyl and isopropyl groups near the reaction center can influence the stereochemical outcome of the addition.

The general mechanism is as follows:

Protonation: The alkene's π-bond attacks the electrophile (e.g., H⁺ from HBr), forming a new C-H bond at the less substituted carbon (C5) and a carbocation at the more substituted carbon (C4). This is the rate-determining step. libretexts.org

Nucleophilic Attack: The nucleophile (e.g., Br⁻) attacks the electrophilic carbocation, forming the final addition product, 4-bromo-2-methyl-3-hexanol.

A similar mechanism applies to the acid-catalyzed hydration of the double bond, which would result in the formation of 2-methylhexane-3,4-diol. Ozonolysis is another key electrophilic reaction, where ozone adds across the double bond to form a primary ozonide, which then rearranges and cleaves to yield carbonyl compounds—in this case, propanal and 2-hydroxy-3-butanone. researchgate.net

The hydroxyl group of this compound is a nucleophile due to the lone pairs of electrons on the oxygen atom. While it is a weak nucleophile, its reactivity can be enhanced by converting it into a better leaving group or by deprotonation to form a stronger nucleophile, the corresponding alkoxide. pdx.edu

For instance, in the Williamson ether synthesis, a strong base like sodium hydride (NaH) can be used to deprotonate the alcohol, forming a sodium alkoxide. This potent nucleophile can then react with an alkyl halide (e.g., ethyl iodide) in an S_N2 reaction to form an ether. evitachem.com

A specific study investigated the solvolysis of Z-2-methyl-4-hexen-3-ol p-nitrobenzoate in 80% ethanol (B145695) at 80°C. cdnsciencepub.com In this reaction, the p-nitrobenzoate group acts as a good leaving group, allowing the solvent (ethanol) to act as a nucleophile. The study reported a rate constant for this nucleophilic substitution reaction, demonstrating the reactivity of the carbon atom bearing the hydroxyl group. cdnsciencepub.com The main product formed was E-2-ethoxy-5-methyl-3-hexene, indicating that the substitution was accompanied by an allylic rearrangement. cdnsciencepub.com

As an allylic alcohol, this compound can undergo rearrangement reactions, often catalyzed by transition metals. These reactions typically involve a 1,3-transposition of the hydroxyl group with a concurrent shift of the double bond. academie-sciences.fr For example, ruthenium complexes like the Grubbs reagent have been shown to catalyze the isomerization of allylic alcohols into ketones. mdpi.com Research on analogous compounds suggests that substitution on the carbon bearing the hydroxyl group can influence the reaction rate; a methyl group at the α-position (as in this compound) has been observed to interfere with and slow down the isomerization process compared to less hindered analogues. mdpi.com

Furthermore, gas-phase studies on the closely related O-methylated (S)-trans-4-hexen-3-ol have detailed the kinetics and mechanisms of its intramolecular racemization and regioisomerization. acs.org These processes are proposed to occur via distinct hydrogen-bonded transition states where the methanol (B129727) molecule interacts with the hydrogens of the allylic cation. acs.org This suggests that similar intramolecular rearrangements could be possible for this compound under specific conditions, proceeding through complex transition states.

Kinetic Analysis of this compound Transformations

Kinetic studies quantify the rates of chemical transformations. For this compound, this involves measuring its reaction rates with various atmospheric oxidants in the gas phase and its reactivity in solution.

While specific experimental rate coefficients for the gas-phase reactions of this compound are not prominently available in the reviewed literature, its reactivity can be inferred from data on structurally similar unsaturated alcohols. The primary atmospheric removal pathways for such compounds are reactions with hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃).

The reaction with •OH radicals is expected to be the dominant degradation pathway. nih.gov The rate of this reaction is influenced by the position and substitution of the double bond and other functional groups. The reaction can proceed via •OH addition to the C=C double bond or via H-atom abstraction from the C-H or O-H bonds. For most unsaturated alcohols, addition to the double bond is the major channel. conicet.gov.ar

The table below presents gas-phase rate coefficients for reactions of various analogous unsaturated alcohols with key atmospheric oxidants. The reactivity of this compound is expected to be of a similar magnitude, likely influenced by the electron-donating effect of its two alkyl groups attached to the double bond system, which generally increases reactivity towards electrophilic oxidants like •OH and O₃. acs.org

In the solution phase, reaction rates can be determined for processes like solvolysis or oxidation in an aqueous environment.

A key piece of kinetic data comes from a study on the nucleophilic substitution of a derivative. The rate constant for the solvolysis of Z-2-methyl-4-hexen-3-ol p-nitrobenzoate in 80% ethanol was determined to be 0.63 x 10⁻⁵ s⁻¹ at 80°C. cdnsciencepub.com This value is significantly lower than that of the analogous 2-cyclopentenol derivative (523 x 10⁻⁵ s⁻¹), indicating steric hindrance to solvation during the ionization of the this compound derivative. cdnsciencepub.com

In the context of atmospheric chemistry, unsaturated alcohols can partition into the aqueous phase of clouds and aerosols, where they react with aqueous-phase radicals. Kinetic data for related "Green Leaf Volatiles" (GLVs) provides insight into this behavior. The rate constants for these reactions are typically near the diffusion-controlled limit for •OH radicals. nih.gov

The table below summarizes second-order rate constants for the aqueous-phase reactions of analogous unsaturated alcohols with various radicals.

Influence of Catalysis on Reaction Kinetics

The kinetics of reactions involving this compound are significantly influenced by the presence and nature of catalysts. Catalysts can alter reaction rates and influence product distribution by providing alternative reaction pathways with lower activation energies.

In the case of Mo(VI) dioxo(pyridine-2,6-dicarboxylato) catalyzed DODH, a biexponential growth of the product is observed, suggesting a multi-step reaction. DFT studies indicate that the slowest step is the condensation of the diol to a reduced mono-oxo Mo catalyst intermediate. acs.org Similarly, for methyltrioxorhenium-catalyzed DODH, DFT calculations suggest that the catalyst is first reduced before condensing with the diol. sci-hub.se

The redox isomerization of allylic alcohols, a reaction class to which this compound belongs, is also subject to catalytic influence. Ruthenium complexes have been studied for this purpose, and the reaction rate can be sensitive to factors like pH and the presence of co-catalysts or additives. researchgate.net

Exploration of Specific Reaction Mechanisms

The racemization and regioisomerization of optically active allylic alcohols like (S)-trans-4-hexen-3-ol have been investigated in the gas phase. These acid-catalyzed processes are proposed to occur intramolecularly and involve the formation of structured ion-molecule complexes. acs.orgresearchgate.net

In the gas-phase racemization and regioisomerization of O-protonated (S)-trans-4-hexen-3-ol, the reaction proceeds through the intermediacy of complexes where a water molecule is coordinated to the hydrogen atoms of the 1-methyl-3-ethylallyl moiety. acs.org The rate of formation and subsequent evolution of these complexes to either racemized or isomerized products are dependent on the specific conformation of the initial protonated alcohol. acs.org Experimental data shows that the rate constant for racemization is higher than that for isomerization across the studied temperature range of 40-120 °C. acs.orgresearchgate.net

A similar study on O-methylated (S)-trans-4-hexen-3-ol revealed that the mechanism also involves intramolecular racemization and regioisomerization via hydrogen-bonded complexes, in this case with a methanol molecule. acs.org The activation parameters suggest that the transition structures in the O-methylated system are located later along the reaction coordinate compared to the O-protonated system. acs.org

Table 1: Gas-Phase Racemization and Isomerization Rate Constants for O-Protonated (S)-trans-4-hexen-3-ol

| Temperature (°C) | Racemization Rate Constant (10⁶ s⁻¹) | Isomerization Rate Constant (10⁶ s⁻¹) |

|---|---|---|

| 40 | 1.4 | 1.0 |

| 120 | 21.3 | 9.9 |

Data sourced from a study on the acid-catalyzed reactions in the gas phase. acs.org

Deoxydehydration (DODH) is a significant reaction for converting biomass-derived polyols into valuable alkenes. royalsocietypublishing.org The reaction involves the removal of two hydroxyl groups from a vicinal diol to form a double bond. rsc.org This process is typically catalyzed by high-oxidation-state metal-oxo compounds, such as those of rhenium and molybdenum, and requires a stoichiometric reductant. sci-hub.se

Several mechanistic pathways for DODH have been proposed, largely categorized by the method of catalyst reduction:

Oxo-abstraction: This involves the use of reductants like phosphines or sulfites to remove an oxygen atom from the metal-oxo catalyst. royalsocietypublishing.org

Transfer hydrogenation: Sacrificial alcohols can act as both the solvent and the reductant. royalsocietypublishing.org

Substrate-mediated reduction: In some cases, the diol substrate itself can be oxidized to reduce the catalyst. royalsocietypublishing.orgresearchgate.net

A general mechanism for DODH catalyzed by a metal-dioxo species begins with the condensation of the diol onto the metal center, releasing a molecule of water. The resulting metal-diolate is then reduced by a sacrificial reductant, forming a reduced metal diolate and the oxidized reductant. The final step is olefin extrusion, which produces the desired alkene and regenerates the active catalyst. royalsocietypublishing.org For instance, in the deoxygenation of 1-hexen-3-ol (B1581649) to hexene isomers using a molybdenum catalyst, a 65% yield was achieved. researchgate.netacs.org

Unsaturated alcohols like this compound can be released into the atmosphere from biogenic sources. conicet.gov.ar Their atmospheric degradation is primarily initiated by reactions with oxidants such as hydroxyl radicals (OH), ozone (O₃), and nitrate radicals (NO₃). acs.org

Reaction with Ozone (Ozonolysis): Ozonolysis is another important atmospheric degradation pathway for alkenes. researchgate.netcopernicus.org The reaction of ozone with the double bond forms an initial primary ozonide, which is unstable and rapidly decomposes into a carbonyl compound and a Criegee intermediate. researchgate.netcopernicus.org These Criegee intermediates are highly reactive and can decompose further to yield a variety of products, including OH radicals. researchgate.net For example, the ozonolysis of 4-hexen-3-one, a structurally related ketone, produces acetaldehyde and 2-oxobutanal. researchgate.netcopernicus.org The rate constants for the ozonolysis of various hexenols have been measured, indicating that they are not persistent in the atmosphere with respect to this process. researchgate.net

Table 2: Rate Constants for the Reaction of various Hexenols with OH Radicals at 298 K

| Compound | Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

|---|---|

| (E)-2-hexen-1-ol | 8.08 ± 1.33 |

| (E)-3-hexen-1-ol | 9.10 ± 1.50 |

| (Z)-2-hexen-1-ol | 8.53 ± 1.36 |

| (Z)-3-hexen-1-ol | 10.1 ± 1.6 |

| (Z)-4-hexen-1-ol | 7.86 ± 1.30 |

| (E)-4-hexen-1-ol | 7.14 ± 1.20 |

Data from experimental studies on gas-phase reactions. acs.orgresearchgate.net

Advanced Spectroscopic and Chromatographic Methodologies in 2 Methyl 4 Hexen 3 Ol Research

Chromatographic Techniques for Analysis and Purification

Chromatography is fundamental to the study of 2-Methyl-4-hexen-3-ol, enabling its separation from other volatile and non-volatile compounds. The choice of technique depends on the analytical goal, whether it is routine analysis, purification, or stereoisomer separation.

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds such as this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and a stationary phase coated on the column's inner walls.

The selection of the stationary phase is critical for achieving effective separation. For a moderately polar alcohol like this compound, columns with a polyethylene glycol (wax-type) stationary phase are often employed. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. For highly complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution by using two columns with different selectivities copernicus.org.

Table 1: Typical GC Parameters for Volatile Alcohol Analysis

| Parameter | Typical Setting |

| Column Type | Fused silica capillary column (e.g., DB-Wax, HP-INNOWax) |

| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, ramp at 5 °C/min to 220 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful tool for both separating and identifying unknown compounds. As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound (C7H14O, molecular weight: 114.1855 g/mol ) can be used to confirm its molecular weight and deduce its structure from fragmentation patterns nist.govnist.govnist.gov. Data available through the NIST Mass Spectrometry Data Center confirms the analysis of this compound by GC-MS nist.govnist.govnih.gov. The structural elucidation is achieved by analyzing the fragmentation, such as the loss of a water molecule, an ethyl group, or an isopropyl group.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for both analytical and preparative purposes. Unlike GC, HPLC is not limited to volatile or thermally stable compounds. For a compound of intermediate polarity like this compound, both normal-phase and reversed-phase HPLC can be employed sielc.com.

Reversed-Phase (RP) HPLC : This is the most common mode, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) sielc.com. This method is suitable for purifying this compound from more polar or less polar impurities.

Normal-Phase (NP) HPLC : This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (e.g., hexane and ethyl acetate). It is particularly effective for separating isomers nih.gov.

HPLC is especially valuable for preparative applications, where it can be used to isolate larger quantities of the pure compound from a reaction mixture sielc.comnih.gov.

This compound contains a stereogenic center at the C3 carbon, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers often have different biological and sensory properties researchgate.net. Chiral chromatography is essential for separating these enantiomers to assess the enantiomeric purity of a sample sigmaaldrich.comgcms.cz.

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer sigmaaldrich.com. Modified cyclodextrins are commonly used as CSPs in both GC and HPLC for this purpose researchgate.netgcms.cz. Enantioselective GC with a cyclodextrin-based capillary column is a highly effective method for analyzing the enantiomeric composition of volatile chiral alcohols researchgate.net.

Table 2: Common Chiral Stationary Phases for Alcohol Separation

| Stationary Phase Type | Common Name | Application |

| Permethylated β-cyclodextrin | β-DEX | Gas Chromatography (GC) |

| Trifluoroacetylated γ-cyclodextrin | G-TA | Gas Chromatography (GC) |

| Cellulose-based CSPs | Chiralcel OD, Chiralpak AD | High-Performance Liquid Chromatography (HPLC) |

| Amylose-based CSPs | Chiralpak AS | High-Performance Liquid Chromatography (HPLC) |

Spectroscopic Methods for Molecular Characterization

Spectroscopy provides detailed information about the molecular structure and bonding within a molecule. For this compound, Nuclear Magnetic Resonance (NMR) is the most powerful spectroscopic tool for complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

For this compound, a ¹H NMR spectrum would reveal distinct signals for each unique proton. Based on the structure and data from analogous compounds like 1-hexen-3-ol (B1581649), the expected chemical shifts can be predicted chemicalbook.com. The proton attached to the hydroxyl-bearing carbon (the carbinol proton) would appear as a multiplet, coupled to the adjacent vinylic and methine protons. The vinylic protons on the double bond would resonate at a higher chemical shift (downfield) and show characteristic cis or trans coupling constants.

Table 3: Predicted ¹H NMR Spectral Data for (E)-2-Methyl-4-hexen-3-ol in CDCl₃

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| CH₃-CH= | 1.7 | Doublet |

| -CH(CH₃)₂ | 1.8-1.9 | Multiplet |

| (CH₃)₂CH- | 0.9 | Doublet |

| -OH | Variable (broad singlet) | Singlet |

| -CH(OH)- | 4.0-4.2 | Multiplet |

| =CH-CH(OH) | 5.5-5.7 | Multiplet |

| CH₃-CH= | 5.7-5.9 | Multiplet |

In addition to ¹H NMR, ¹³C NMR spectroscopy, which has been recorded for this compound, identifies all unique carbon atoms in the molecule nih.gov. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively assign all proton and carbon signals and confirm the connectivity throughout the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides clear evidence for its key structural features: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

The most prominent and easily identifiable band in the IR spectrum of an alcohol is the O-H stretching vibration. For this compound, this typically appears as a broad and strong absorption band in the region of 3400 to 3650 cm⁻¹ mdpi.com. The broadening of this peak is a result of hydrogen bonding between alcohol molecules.

Another key functional group is the alkene C=C bond. The C=C stretching vibration for an alkene generally appears in the region of 1640 to 1680 cm⁻¹ mdpi.com. The presence of a band in this region for this compound confirms its unsaturated nature. Additionally, the vinylic =C-H bond gives rise to a stretching absorption from 3020 to 3100 cm⁻¹ mdpi.com. The out-of-plane bending vibrations for the hydrogens on the double bond can also provide information about the substitution pattern.

The spectrum for trans-2-methyl-4-hexen-3-ol from the NIST/EPA Gas-Phase Infrared Database confirms these characteristic absorptions, providing a definitive fingerprint for the compound's functional groups nist.gov.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |

| Alcohol (O-H) | Stretch, H-bonded | 3400 - 3650 (broad, strong) |

| Alkene (C=C) | Stretch | 1640 - 1680 (variable intensity) |

| Vinylic (=C-H) | Stretch | 3020 - 3100 (medium intensity) |

| Alkyl (C-H) | Stretch | 2850 - 2960 (strong) |

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. When this compound is subjected to electron ionization (EI) mass spectrometry, the molecule fragments in predictable ways, providing valuable structural information. The molecular ion (M⁺) peak for this compound would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 114.19 g/mol nih.gov. However, for some alcohols, the molecular ion peak can be weak or absent msu.edu.

A common fragmentation pathway for alcohols is the cleavage of the carbon-carbon bond adjacent to the oxygen atom, known as alpha-cleavage. This results in the formation of a stable, oxygen-containing cation. For this compound, two primary alpha-cleavage pathways are possible:

Cleavage of the isopropyl group: This would result in the loss of an isopropyl radical (•CH(CH₃)₂) and the formation of a fragment with m/z 71.

Cleavage of the propenyl group: This would lead to the loss of a propenyl radical (•CH=CHCH₃) and the formation of a fragment with m/z 59.

Another characteristic fragmentation for alcohols is the loss of a water molecule (H₂O), which would produce a peak at M-18, in this case at m/z 96. The mass spectrum for trans-2-methyl-4-hexen-3-ol is available in the NIST WebBook, which can be used for detailed fragmentation analysis nist.gov. For a similar compound, 5-methyl-5-hexen-3-ol, the molecular ion is not observed, and the highest mass ion is due to alpha-cleavage msu.edu.

| Ion | m/z Value | Possible Fragmentation Pathway |

| [M]⁺ | 114 | Molecular Ion |

| [M-H₂O]⁺ | 96 | Loss of water |

| [M-CH(CH₃)₂]⁺ | 71 | Alpha-cleavage |

| [M-CH=CHCH₃]⁺ | 59 | Alpha-cleavage |

Sample Preparation and Derivatization Strategies for Analytical Studies

Headspace-Solid Phase Microextraction (HS-SPME) for Volatiles

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for the extraction and preconcentration of volatile and semi-volatile compounds from a sample matrix. For a volatile compound like this compound, HS-SPME is an ideal sample preparation method for subsequent analysis by gas chromatography (GC) nih.gov.

In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile analytes, including this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a moderately polar compound like this compound, a fiber with a mixed polarity coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often effective mdpi.com.

After an appropriate extraction time, the fiber is withdrawn and transferred to the heated injection port of a GC, where the analytes are thermally desorbed for analysis. This technique has been widely applied to the analysis of volatile compounds in complex matrices such as food and beverages researchgate.netsemanticscholar.org.

Chemical Derivatization for Enhanced Volatility and Detection

While this compound is volatile enough for GC analysis, chemical derivatization can be employed to improve its chromatographic behavior and detection sensitivity. Derivatization is a process where the analyte is chemically modified to produce a new compound with more favorable properties for analysis youtube.com. For alcohols, derivatization typically targets the active hydrogen of the hydroxyl group, which can cause peak tailing and adsorption on the GC column libretexts.org.

Common derivatization methods for alcohols include:

Silylation: This is one of the most common derivatization techniques, where the active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The resulting TMS ether is more volatile and less polar than the original alcohol libretexts.org.

Acylation: This method involves the introduction of an acyl group.

Alkylation: This technique adds an alkyl group to the molecule.

The choice of derivatization reagent and reaction conditions (e.g., temperature and time) must be optimized for each specific analyte to ensure complete reaction and avoid the formation of byproducts .

Optimization of Extraction and Concentration Methodologies

The efficiency of any analytical method for this compound relies heavily on the optimization of the extraction and concentration steps. For HS-SPME, several parameters can be adjusted to maximize the recovery of the analyte:

Extraction Temperature and Time: Increasing the temperature generally enhances the volatility of the analyte, leading to higher concentrations in the headspace and faster extraction. However, excessively high temperatures can degrade the analyte or alter the sample matrix. The extraction time needs to be sufficient to allow for equilibrium to be reached between the sample, headspace, and fiber mdpi.com.

Sample Matrix Modification: The addition of salt (salting out) to an aqueous sample can increase the ionic strength of the solution, which reduces the solubility of organic compounds like this compound and promotes their partitioning into the headspace mdpi.com.

Agitation: Agitating the sample during extraction helps to facilitate the mass transfer of the analyte from the sample matrix to the headspace.

Computational Chemistry and Theoretical Studies of 2 Methyl 4 Hexen 3 Ol

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, stability of different isomers, and the nature of its chemical bonds.

The structure of 2-Methyl-4-hexen-3-ol includes multiple rotatable bonds and stereocenters (the chiral carbon C3 and the C4=C5 double bond), leading to a variety of possible conformers and stereoisomers (diastereomers and enantiomers). The trans-(E) and cis-(Z) isomers are two such examples. nist.govnih.gov Computational methods, particularly density functional theory (DFT), are adept at calculating the relative energies of these different arrangements to predict the most stable forms.

For instance, studies on other chiral allylic alcohols, such as (Z)-3-methyl-3-penten-2-ol, have utilized the B3LYP density functional method with various basis sets (e.g., 6-31G(d), 6-311+G(d,p)) to compute the geometries and relative energies of different transition states in reactions. doi.org Such studies have highlighted the sensitivity of relative energies to the chosen basis set. doi.org The stability of conformers is determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and allylic strain. For this compound, the interaction between the hydroxyl group and the π-system of the double bond is a key factor in determining the preferred conformations.

The electronic nature of this compound is characterized by the interplay between the electron-donating alkyl groups (isopropyl at C3), the polar hydroxyl group, and the nucleophilic C=C double bond. Frontier Molecular Orbital (FMO) theory is a common computational approach to analyze reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

In related studies on the reactivity of allylic alcohols, DFT calculations at the B3LYP/6-311G(d) level have been used to analyze FMO interactions, chemical potential (μ), and electrophilicity index (ω). researchgate.net These analyses help predict whether a reaction will proceed via alkylation or transesterification, for example. researchgate.net For this compound, the HOMO is expected to be localized primarily on the C=C double bond, making it susceptible to attack by electrophiles. The hydroxyl group can act as a hydrogen bond donor and can be protonated, which would significantly alter the electronic structure and reactivity of the molecule.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, identifying intermediate structures, and characterizing the transition states that connect them. This provides a detailed, step-by-step view of the reaction mechanism.

DFT has become the workhorse of computational chemistry for studying reaction mechanisms and kinetics. By calculating the free energy barriers (activation energies) for different potential pathways, researchers can predict the most likely mechanism and the rate-determining step of a reaction.

For example, DFT calculations have been instrumental in understanding the palladium-catalyzed amination of allylic alcohols. mdpi.com These studies revealed that hydrogen-bonding interactions between the allylic alcohol's hydroxyl group and a co-catalyst can facilitate the rate-limiting C-O bond oxidative addition step. mdpi.com Similarly, in base-catalyzed isomerizations of allylic alcohols, DFT calculations have shown that the nature of the cation in the base (e.g., in KOH, NaOH, LiOH) plays a crucial role, with metal cations often assisting in the reaction. nih.govacs.org The calculated free energy barriers for such reactions typically fall in ranges that are consistent with experimental observations. acs.org

Table 1: Representative DFT Functionals and Basis Sets in Allylic Alcohol Reactivity Studies

| Study Focus | DFT Functional | Basis Set(s) | Key Finding |

| Palladium-Catalyzed Amination mdpi.com | B3LYP | 6-31G(d,p), LanL2DZ | Co-catalyst facilitates the rate-limiting C-O oxidative addition via hydrogen bonding. |

| Base-Catalyzed Isomerization nih.govacs.org | M06-2X | 6-311+G(d,p), SDD | Metal cations in the base play a significant role in lowering the reaction barrier. |

| Epoxidation of Chiral Allylic Alcohols doi.org | B3LYP | 6-31G(d), 6-311+G(d,p) | Transition state energies are highly sensitive to the basis set employed. |

| Reactivity with Ethyl Acetoacetate researchgate.net | B3LYP | 6-311G(d) | FMO analysis correctly predicts alkylation versus transesterification pathways. |

This table is illustrative and compiled from studies on various allylic alcohols to show common computational approaches.

Allylic alcohols are known to undergo a variety of rearrangement reactions, such as nih.govacs.org-Wittig rearrangements and 1,2-migrations (semipinacol rearrangements). mdpi.comrsc.org Computational studies are essential for distinguishing between different possible rearrangement pathways, such as concerted pericyclic reactions versus stepwise ionic or radical mechanisms.

Theoretical studies on the isomerization of allylic alcohols catalyzed by bases like tBuOK have demonstrated a 1,3-hydrogen shift mechanism. acs.org DFT calculations can map the potential energy surface for such shifts, identifying the transition state and confirming the mechanism. In other systems, such as the rearrangement of allylic silanols, computational investigations have suggested that the reaction is under thermodynamic control, with protecting groups playing a key role in product selectivity. mdpi.com For this compound, similar rearrangements could be envisaged, and DFT would be the primary tool to investigate their feasibility and stereochemical outcomes. For instance, electrochemical oxidation can induce a 1,2-migration in allylic alcohols to form β-halocarbonyls or β-trifluoromethyl ketones. rsc.org

Molecular Dynamics Simulations for Understanding Interactions

For example, a study on the interactions of cis-3-hexen-1-ol (B126655) with n-hexane combined experimental methods with quantum chemical calculations to analyze intermolecular forces. researchgate.net The calculations in that study helped to confirm the influence of the double bond on the properties of the mixture. researchgate.net Although specific MD simulations for this compound are not readily found, this technique would be highly applicable for studying its behavior in solution, its interaction with surfaces or enzymes, and its aggregation properties. Such simulations would model the hydrogen bonding network of the hydroxyl groups and the van der Waals interactions of the hydrocarbon portions of the molecule.

Prediction of Spectroscopic Data and Comparison with Experimental Observations

Computational chemistry offers powerful tools for the prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions serve as a valuable counterpart to experimental measurements, aiding in spectral assignment, structural elucidation, and understanding the electronic and vibrational properties of molecules like this compound. While specific, in-depth computational studies focusing exclusively on the spectroscopic prediction for this compound are not extensively detailed in the public literature, the methodologies for such predictions are well-established and routinely applied to similar organic molecules.

The primary approach for predicting NMR and IR spectra involves quantum mechanical calculations, with Density Functional Theory (DFT) being one of the most common and effective methods. For instance, predicting ¹³C and ¹H NMR chemical shifts is often accomplished using the Gauge-Including Atomic Orbital (GIAO) method, which has demonstrated high accuracy when paired with appropriate DFT functionals and basis sets. d-nb.inforesearchgate.netresearchgate.net Similarly, theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds, which can then be compared to experimental IR spectra to assign specific absorption bands to corresponding molecular vibrations. researchgate.netacs.org

For a molecule such as trans-2-Methyl-4-hexen-3-ol, a typical computational workflow would involve:

Optimization of the molecule's 3D geometry using a selected DFT functional (e.g., B3LYP, mPW1PW91) and basis set (e.g., 6-31G(d), 6-311+G(2d,p)). d-nb.infoconicet.gov.ar

Calculation of vibrational frequencies to predict the IR spectrum and confirm the optimized structure is a true energy minimum.

Calculation of NMR shielding tensors using the GIAO method at the same or a higher level of theory. researchgate.net

Conversion of the calculated shielding tensors to chemical shifts, often by referencing against a standard compound like Tetramethylsilane (TMS), which is also calculated at the same level of theory. researchgate.netconicet.gov.ar

The accuracy of these predictions is then validated by comparing them against experimental data. Public databases provide experimental spectra for trans-2-Methyl-4-hexen-3-ol that can serve as this benchmark.

Comparison of Predicted and Experimental Data

The following tables present a hypothetical comparison structure, showing where predicted values would be placed against known experimental data for trans-2-Methyl-4-hexen-3-ol.

Table 1: Infrared (IR) Spectroscopy Data

Experimental IR data reveals characteristic absorption bands for the functional groups present in trans-2-Methyl-4-hexen-3-ol. A broad peak in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, a feature commonly observed in alcohols. masterorganicchemistry.com The C=C stretching of the alkene group is also expected, typically appearing in the 1650-1680 cm⁻¹ region. The NIST Chemistry WebBook provides vapor-phase IR spectrum data for this compound. nist.gov Computational calculations would aim to reproduce the frequencies and intensities of these vibrations. researchgate.netacs.org

| Functional Group | Experimental Wavenumber (cm⁻¹) | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| O-H | ~3400 (broad) masterorganicchemistry.comnist.gov | (Calculation Dependent) | Stretching |

| C-H (sp²) | (Typically ~3010-3100) | (Calculation Dependent) | Stretching |

| C-H (sp³) | (Typically ~2850-2960) | (Calculation Dependent) | Stretching |

| C=C | (Typically ~1650-1680) | (Calculation Dependent) | Stretching |

| C-O | (Typically ~1050-1150) | (Calculation Dependent) | Stretching |

Table 2: Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular weight of this compound is 114.19 g/mol . nih.gov In an experimental mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 114. The fragmentation pattern provides clues to the molecule's structure. For trans-2-Methyl-4-hexen-3-ol, significant fragments are observed at m/z 99 (loss of a methyl group) and 57. nist.gov

| Data Point | Experimental Value (m/z) | Predicted Value (m/z) | Interpretation |

| Molecular Ion (M⁺) | 114 nist.gov | 114 | C₇H₁₄O⁺ |

| Fragment 1 | 99 nist.gov | (Not Directly Predicted) | [M-CH₃]⁺ |

| Fragment 2 | 57 nist.gov | (Not Directly Predicted) | [C₄H₉]⁺ (tert-Butyl cation) |

Table 3: ¹³C NMR Spectroscopy Data

| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

| C1 (CH₃-CH=) | (Data not available) | (Calculation Dependent) |

| C2 (CH₃-CH(OH)-) | (Data not available) | (Calculation Dependent) |

| C3 (-CH(OH)-) | (Data not available) | (Calculation Dependent) |

| C4 (=CH-CH(OH)-) | (Data not available) | (Calculation Dependent) |

| C5 (CH₃-CH=) | (Data not available) | (Calculation Dependent) |

| C6 (CH(CH₃)₂) | (Data not available) | (Calculation Dependent) |

| C7 (CH(CH₃)₂) | (Data not available) | (Calculation Dependent) |

The comparison between such predicted data and experimental observations is crucial for validating the computational models and providing a deeper understanding of the molecule's electronic structure and how it influences its spectroscopic properties.

Biosynthetic Origin and Environmental Transformations of 2 Methyl 4 Hexen 3 Ol

Biosynthetic Pathways Leading to Related Alcohols and Alkenes

Understanding the established biosynthetic routes for structurally similar compounds can provide a hypothetical framework for the formation of 2-Methyl-4-hexen-3-ol.

Relevance of the Lipoxygenase Pathway for C6 Alcohols

The lipoxygenase (LOX) pathway is a major metabolic route in plants for the production of oxylipins, a class of oxidized fatty acids. This pathway is responsible for generating the characteristic "green" odor of freshly cut leaves, which is composed of C6 aldehydes and alcohols nih.govnih.govnih.gov. The process begins with the oxygenation of polyunsaturated fatty acids, such as linoleic and linolenic acids, by lipoxygenase enzymes nih.govannualreviews.org. The resulting hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to form C6-aldehydes, such as hexanal and (3Z)-hexenal nih.govsemanticscholar.org. These aldehydes can be further reduced to their corresponding alcohols, like hexenol, by alcohol dehydrogenases researchgate.net. Although this pathway is primarily associated with C6 compounds, variations and modifications could potentially lead to other related structures.

Terpenoid Biosynthesis Pathways and Analogous Structures

Terpenoids represent the largest and most diverse class of natural products, with all structures being derived from the five-carbon isoprene unit nih.govneliti.com. The biosynthesis of terpenoids follows two main pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway neliti.commdpi.commdpi.com. These pathways produce the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) neliti.commdpi.comlibretexts.org.

These C5 units are then assembled to create larger precursors for different classes of terpenoids:

Monoterpenoids (C10): Derived from two isoprene units.

Sesquiterpenoids (C15): Derived from three isoprene units.

Diterpenoids (C20): Derived from four isoprene units.

The vast structural diversity of terpenoids arises from the actions of terpene synthase enzymes, which catalyze complex cyclization and rearrangement reactions of the precursors nih.govneliti.com. While this compound (a C7 compound) is not a classical terpenoid, the fundamental enzymatic principles of carbon-carbon bond formation, isomerization, and functional group modification seen in terpenoid biosynthesis could theoretically produce analogous, non-isoprenoid structures.

| Pathway | Primary Precursors | Key Enzymes | Typical Products | Relevance to this compound |

|---|---|---|---|---|

| Lipoxygenase (LOX) Pathway | Polyunsaturated Fatty Acids (e.g., Linolenic acid) | Lipoxygenase, Hydroperoxide Lyase, Alcohol Dehydrogenase | C6-Aldehydes (Hexanal) and C6-Alcohols (Hexenol) nih.govresearchgate.net | Provides a model for the formation of unsaturated alcohols in biological systems, though primarily for C6 compounds. |

| Terpenoid Biosynthesis (MVA/MEP) | Acetyl-CoA (MVA), Pyruvate & Glyceraldehyde-3-phosphate (MEP) | Terpene Synthases, Cytochrome P450s | Monoterpenes, Sesquiterpenes, Diterpenes, etc. nih.govmdpi.comlibretexts.org | Illustrates pathways that generate a vast diversity of branched and unsaturated alcohol structures, providing a potential analogy for the biosynthesis of a C7 compound. |

Environmental Fate and Degradation Processes

Once released into the environment, organic compounds like this compound are subject to various transformation and degradation processes. The specific fate is determined by its chemical structure—an unsaturated alcohol—and environmental conditions.

The primary degradation mechanisms for such compounds include:

Biodegradation: This is often the most significant degradation pathway, where microorganisms utilize the organic chemical as a source of carbon and energy. The reactions involved are typically oxidations that convert the alcohol to a ketone or carboxylic acid, eventually breaking the molecule down to carbon dioxide and water libretexts.org.

Photodegradation (Photolysis): Sunlight can provide the energy to break chemical bonds. Molecules with unsaturated bonds, like the carbon-carbon double bond in this compound, can absorb light, leading to chemical reactions libretexts.org. This can occur through direct photodegradation, where the molecule itself absorbs light, or indirect photodegradation, mediated by other light-absorbing substances in the environment, such as natural organic matter libretexts.org.

Chemical Degradation: Reactions with other chemical species in the environment can also lead to degradation. For an unsaturated alcohol, oxidation reactions with species like hydroxyl radicals (•OH), particularly in the atmosphere and water, are important libretexts.orgkhanacademy.org. Hydrolysis, the reaction with water, is generally not a significant degradation pathway for simple alcohols unless catalyzed by very acidic or basic conditions libretexts.org.

The rate of these processes depends on factors like temperature, pH, sunlight intensity, and the presence of microbial communities.

| Process | Description | Key Environmental Factors |

|---|---|---|

| Biodegradation | Microbial breakdown of the compound for energy and growth. Involves oxidation of the alcohol group and cleavage of the carbon chain libretexts.org. | Microbial population, oxygen availability, temperature, nutrients. |

| Photodegradation | Degradation initiated by the absorption of sunlight. The unsaturated C=C bond is a likely site for photochemical reactions libretexts.org. | Sunlight intensity, presence of photosensitizers (for indirect photolysis). |

| Chemical Oxidation | Reaction with environmental oxidants, such as hydroxyl radicals (•OH), leading to transformation libretexts.orgkhanacademy.org. | Concentration of oxidants (e.g., in the atmosphere or sunlit waters). |

Atmospheric Oxidation by Hydroxyl Radicals and Other Oxidants

In the troposphere, the primary removal mechanism for organic compounds like this compound is oxidation initiated by hydroxyl (•OH) radicals. copernicus.org The reactivity of unsaturated alcohols with •OH radicals is generally high due to the presence of both a double bond and an alcohol functional group. The reaction can proceed via two main pathways: the addition of the •OH radical to the C=C double bond and the abstraction of a hydrogen atom from a C-H or the O-H bond. copernicus.org

For unsaturated alcohols, the addition of the •OH radical to the double bond is typically the dominant pathway. nih.gov This reaction is rapid and leads to the formation of a complex mixture of oxygenated products. The rate of this reaction is a key factor in determining the atmospheric lifetime of the compound. While the specific rate constant for the reaction of •OH with this compound has not been experimentally determined, data from structurally similar unsaturated alcohols can provide an estimate of its atmospheric reactivity.

The atmospheric lifetime (τ) is estimated based on a global average hydroxyl radical concentration of [OH] = 1.0 x 10⁶ molecules cm⁻³. Data sourced from analogous compounds to infer the reactivity of this compound. copernicus.orgnih.gov

Based on these analogous compounds, the atmospheric lifetime of this compound is expected to be on the order of a few days, indicating that it does not persist long in the atmosphere and is unlikely to be transported over long distances. The oxidation products will likely include a variety of smaller, more oxidized compounds, contributing to the formation of secondary organic aerosol (SOA).

Photo-oxidation Mechanisms in the Environment

Photo-oxidation represents another significant degradation pathway for this compound in the environment. This process can be initiated through direct absorption of sunlight, although this is less common for simple alcohols, or more significantly, through indirect photo-oxidation involving photosensitizing species.

In aquatic environments or on surfaces, photo-oxidation can be facilitated by substances like titanium dioxide (TiO₂), which can become photoexcited and generate reactive oxygen species. nih.gov For allylic alcohols, this can lead to the selective oxidation of the alcohol group to the corresponding aldehyde or ketone. nih.gov In the case of this compound, this would yield 2-methyl-4-hexen-3-one. The reaction proceeds through the formation of an alcoholate on the TiO₂ surface, followed by the generation of an alkoxide radical. nih.gov

Another key photo-oxidation mechanism for compounds with double bonds is the reaction with singlet oxygen (¹O₂), which is formed when a photosensitizer (like dissolved organic matter) absorbs light and transfers energy to molecular oxygen (O₂). Singlet oxygen can then react with the double bond in this compound via an ene reaction to form hydroperoxides. These hydroperoxides are unstable and can subsequently decompose or react further to form a variety of oxygenated products.

Biotic Degradation and Microbial Transformations

Microbial transformation is a crucial process for the degradation of this compound in soil and aquatic ecosystems. medcraveonline.comresearchgate.net A wide range of microorganisms, including bacteria and fungi, possess enzymes capable of metabolizing alcohols. medcraveonline.comresearchgate.net For a secondary unsaturated alcohol like this compound, several biotransformation pathways are plausible.

One likely pathway is the oxidation of the secondary alcohol group to a ketone by alcohol dehydrogenases, resulting in the formation of 2-methyl-4-hexen-3-one. nih.gov This is a common metabolic step in the degradation of secondary alcohols. nih.gov

Another potential transformation is the reduction of the carbon-carbon double bond. mdpi.com Some microorganisms, such as the yeast Yarrowia lipolytica, are known to selectively reduce the α,β-unsaturated double bond in various compounds. mdpi.com This would convert this compound to 2-methyl-3-hexanol.

Methane-utilizing bacteria are also known to oxidize a range of alkanes to their corresponding secondary alcohols, which are then further metabolized to ketones. nih.gov This suggests that microbial consortia in the environment are well-equipped to handle secondary alcohols. The initial steps of degradation likely involve oxidation at the alcohol functional group or saturation of the double bond, followed by further breakdown of the carbon skeleton. These microbial processes ultimately lead to the mineralization of the compound to carbon dioxide and water.

Table of Mentioned Compounds

Synthesis and Reactivity of Structural Analogues and Derivatives

Exploration of Stereoisomers and Geometrical Isomers

2-Methyl-4-hexen-3-ol possesses a chiral carbon at the C3 position and a carbon-carbon double bond at the C4 position, leading to the existence of four possible stereoisomers: (E)-R, (E)-S, (Z)-R, and (Z)-S. brainly.com The arrangement of substituents around the double bond defines the (E) and (Z) geometrical isomers, while the configuration at the chiral center determines the (R) and (S) enantiomers. brainly.com

The synthesis of specific stereoisomers of this compound often involves stereoselective reactions. For instance, the (E) isomer can be synthesized through the reaction of isobutyraldehyde (B47883) with a suitable reagent. lookchem.com Another approach involves the reduction of corresponding alkynones. The reduction of 2-methyl-4-hexyn-3-ol can yield either the (Z) or (E) isomer depending on the reducing agent used. For example, reduction with Lindlar's catalyst typically produces the (Z)-alkenol, while a dissolving metal reduction, such as with lithium in ammonia, favors the formation of the (E)-alkenol. luc.edu A common synthetic route involves the Grignard reaction between an appropriate organomagnesium halide and an α,β-unsaturated aldehyde. For example, the reaction of isopropylmagnesium bromide with trans-crotonaldehyde can yield trans-2-Methyl-4-hexen-3-ol. lookchem.com

A study on the synthesis of hexenols demonstrated that cis-Hex-2-en-3-ol could be obtained in 85–92% yield with over 95% stereoselectivity. In contrast, the synthesis of the trans-isomers using dissolving metals resulted in lower yields of 60–75% due to competing over-reduction.

The stereochemistry of this compound significantly influences its reactivity. The spatial arrangement of the hydroxyl group and the alkyl chain in the (E) and (Z) isomers can lead to different outcomes in chemical reactions. For instance, in palladium-catalyzed reactions, the stereochemistry of the starting alcohol can dictate the stereochemistry of the product. luc.edu

A study involving the palladium(II)-catalyzed oxidation of chiral allylic alcohols, including (R)-(-)-Z-4-hexen-3-ol, showed that the stereochemical outcome of the reaction is dependent on the chloride ion concentration. luc.edu At low chloride concentrations, the reaction proceeds via a syn-hydroxypalladation mechanism, while at high chloride concentrations (>2 M), an anti-hydroxypalladation mechanism is favored, leading to isomerization of the starting alcohol. luc.edu This highlights how the geometry of the double bond and the chirality of the alcohol work in concert to direct the course of the reaction.

The table below summarizes the stereoisomers of this compound.

| Isomer | Configuration at C3 | Configuration at C4-C5 Double Bond |

| (3R, 4E)-2-Methyl-4-hexen-3-ol | R | E (trans) |

| (3S, 4E)-2-Methyl-4-hexen-3-ol | S | E (trans) |

| (3R, 4Z)-2-Methyl-4-hexen-3-ol | R | Z (cis) |

| (3S, 4Z)-2-Methyl-4-hexen-3-ol | S | Z (cis) |

Preparation and Characterization of Functionalized Derivatives

The hydroxyl and alkene functionalities in this compound are key sites for chemical modification, allowing for the preparation of a diverse range of derivatives.

Esterification of this compound can be achieved by reacting it with carboxylic acids or their derivatives. For example, esters of the related compound 2-methyl-4-pentenoic acid have been synthesized for use in flavoring compositions. google.comgoogle.com These reactions typically involve standard esterification procedures. Similarly, ethers can be prepared, though specific examples for this compound are less commonly documented in readily available literature.

Oxidation of this compound, an allylic alcohol, can yield the corresponding α,β-unsaturated ketone, (E)-4-methyl-4-hexen-3-one. frontiersin.org This transformation can be accomplished using various oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC). hbni.ac.in The resulting ketone is a known component of the scent gland secretions of certain harvestmen. frontiersin.org

Reduction of the double bond in this compound would produce the saturated alcohol, 2-methyl-3-hexanol. This can be achieved through catalytic hydrogenation. Conversely, reduction of the corresponding ketone, 4-methyl-4-hexen-3-one, can regenerate the alcohol.

The table below shows some functionalized derivatives of this compound.

| Derivative Type | Example Compound Name | Precursor | Reaction Type |

| Ketone | (E)-4-Methyl-4-hexen-3-one | (E)-2-Methyl-4-hexen-3-ol | Oxidation |

| Saturated Alcohol | 2-Methyl-3-hexanol | This compound | Reduction (Hydrogenation) |

| Ester | 2-Methyl-4-hexen-3-yl acetate | This compound | Esterification |

Application as Chiral Building Blocks in Complex Molecule Synthesis

The stereocenters present in this compound make it a valuable chiral building block in asymmetric synthesis. bldpharm.comcymitquimica.com Chiral alcohols are fundamental starting materials for the synthesis of more complex, biologically active molecules. luc.edu

Enantiomerically pure allylic alcohols are particularly useful. For instance, the chiral centers can be transferred to new molecules, guiding the stereochemical course of a synthetic sequence. The palladium-catalyzed reactions mentioned earlier are an example of how the inherent chirality of the alcohol can be used to control the formation of new stereocenters. luc.edu While specific, large-scale applications of this compound as a chiral building block are not extensively documented in the reviewed literature, its structural motifs are found in various natural products and synthetic intermediates. For example, the related compound lavandulol, which shares structural similarities, is a known component of lavender oil and has been a target in synthetic chemistry. google.comnist.gov

Precursor for Polyfluorinated Artificial Pyrethroids

A structural analogue of this compound, namely 2,2-dichloro-1,1,1-trifluoro-5-methyl-4-hexen-3-ol, serves as a key precursor in the stereocontrolled synthesis of certain polyfluorinated artificial pyrethroids. Current time information in Bangalore, IN.google.com These synthetic pyrethroids are a class of insecticides valued for their high efficacy. The synthesis pathway to obtain the (1R, 3R)-isomer of the target pyrethroid involves a specific sequence of chemical transformations starting from this fluorinated and chlorinated analogue. Current time information in Bangalore, IN.

The established reaction sequence is as follows:

Diazoacetylation: The hydroxyl group of 2,2-dichloro-1,1,1-trifluoro-5-methyl-4-hexen-3-ol is treated with a diazoacetylating agent.

Cu(II)-catalyzed Intramolecular Carbene Addition: The resulting diazoacetylated compound undergoes an intramolecular carbene addition reaction, catalyzed by a Copper(II) species. This step is crucial for forming the cyclopropane (B1198618) ring characteristic of many pyrethroids.

Zinc Reduction: The final step involves a reduction reaction using zinc, which leads to the formation of the desired polyfluorinated pyrethroid structure. Current time information in Bangalore, IN.google.com

This synthetic route highlights the utility of complex hexenol derivatives in constructing the intricate molecular architecture of potent agrochemicals. Current time information in Bangalore, IN.

Table 1: Synthesis of Polyfluorinated Artificial Pyrethroids

| Reactant | Key Transformation Steps | Product |

|---|

Role in the Synthesis of Other Organic Compounds

This compound, possessing both a reactive secondary alcohol and an alkene functional group, is a versatile starting material for the synthesis of other organic molecules. Its structure allows for a range of chemical modifications.

One documented application is its reaction with acetylenic compounds to produce unsaturated ketones. google.com Specifically, this compound can be reacted with acetylene (B1199291) in the presence of a suitable catalyst to yield more complex unsaturated ketones, demonstrating its role as a building block for carbon-chain extension and functional group interconversion. google.com

While direct research on the catalytic applications of this compound is limited, the reactivity of its structural isomers suggests potential synthetic pathways. For instance, the isomer 2,3-Dimethyl-5-hexen-3-ol is known to be a substrate for catalytic reactions such as hydroformylation, which would convert the alkene to an aldehyde, and hydrogenation, which would saturate the carbon-carbon double bond to form the corresponding saturated alcohol. The presence of the same functional groups in this compound strongly implies its suitability for similar transformations.

Furthermore, the synthesis of this compound itself, commonly achieved through the reaction of isobutyraldehyde and crotonaldehyde (B89634), underscores its position within a network of synthetically accessible C7 organic compounds. lookchem.com

Table 2: Examples of Reactions Involving this compound and Its Analogues

| Starting Material | Reagents/Reaction Type | Product Type |

|---|---|---|

| This compound | Acetylene | Unsaturated Ketones |

| Isobutyraldehyde, Crotonaldehyde | Condensation/Reduction | This compound |

| 2,3-Dimethyl-5-hexen-3-ol (Isomer) | H₂/CO (Hydroformylation) | Aldehydes |

Emerging Research Frontiers and Future Perspectives

Development of Novel Green Chemistry Methodologies for Synthesis

The chemical industry's shift towards sustainability has spurred the development of greener synthetic routes for allylic alcohols like 2-Methyl-4-hexen-3-ol. These methods aim to improve efficiency, reduce waste, and utilize less hazardous materials compared to traditional syntheses, such as the Grignard reaction between crotonaldehyde (B89634) and isopropylmagnesium bromide. lookchem.com

Key green chemistry approaches include:

Direct Catalytic Allylation: The direct nucleophilic substitution of allylic alcohols is a prime example of an atom-economical and environmentally friendly process, as it generates only water as a byproduct. thieme-connect.com This approach avoids the pre-functionalization of the alcohol, which traditionally generates stoichiometric waste. thieme-connect.comsioc-journal.cn Various catalysts, including those based on Lewis acids, Brønsted acids, and transition metals like palladium, are being explored to facilitate this direct transformation. sioc-journal.cnacs.org

Use of Benign Catalysts and Solvents: Research has demonstrated the potential of using hot water as a mildly acidic catalyst for the 1,n-rearrangement of allylic alcohols. organic-chemistry.org This method is cost-effective, efficient, and eliminates the waste salts generated by conventional acid or metal catalysts. organic-chemistry.org

Renewable Feedstocks: Efforts are underway to produce key chemical intermediates from renewable sources. For instance, technology is being developed to synthesize allyl alcohol, a foundational structure, from glycerol—a byproduct of biodiesel production—using specialized metal-embedded zeolite catalysts. ki.si This offers a sustainable alternative to fossil fuel-based production methods. ki.si

Catalytic Epoxidation: Vanadium-based catalysts are being investigated for the sustainable epoxidation of allylic alcohols, a crucial transformation in organic synthesis. mdpi.com Optimization of these catalytic systems focuses on improving yields and selectivity under environmentally benign conditions. mdpi.com

| Methodology | Key Principle | Primary Advantage | Relevant Research Focus |

|---|---|---|---|

| Direct Nucleophilic Substitution | Direct use of allylic alcohols, avoiding derivatization. thieme-connect.comsioc-journal.cn | High atom economy; water is the only byproduct. thieme-connect.com | Palladium, Lewis/Brønsted acid catalysis. sioc-journal.cnacs.org |

| Hot Water Catalysis | Utilizing hot water as a mildly acidic catalyst for rearrangements. organic-chemistry.org | Environmentally benign, cost-effective, no salt waste. organic-chemistry.org | 1,n-rearrangements of allylic alcohols. organic-chemistry.org |

| Synthesis from Renewables | Conversion of biomass-derived feedstocks (e.g., glycerol) to allyl alcohol. ki.si | Reduces reliance on fossil fuels. ki.si | Heterogeneous catalysis (e.g., modified zeolites). ki.si |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring